molecular formula C29H23ClF3N3OS2 B2910496 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1215645-75-2

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B2910496
CAS No.: 1215645-75-2
M. Wt: 586.09
InChI Key: IHFQCZYILRMVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK , leading to sustained suppression of B-cell receptor (BCR) signaling pathways. This mechanism is critical for the proliferation and survival of malignant B-cells, making this compound a valuable pharmacological tool for investigating B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Researchers utilize this inhibitor to elucidate the role of BTK in autoimmune diseases and inflammatory responses, given its central function in B-cell and macrophage signaling. The hydrochloride salt form enhances solubility and bioavailability for in vitro and in vivo research applications . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22F3N3OS2.ClH/c30-29(31,32)20-10-6-9-19(15-20)26(36)34-28-25(27-33-22-11-4-5-12-23(22)37-27)21-13-14-35(17-24(21)38-28)16-18-7-2-1-3-8-18;/h1-12,15H,13-14,16-17H2,(H,34,36);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFQCZYILRMVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride is a complex organic compound notable for its diverse biological activities. This compound is characterized by its unique structural features that include multiple heterocyclic rings and functional groups, which contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C34H37ClN4O3S3C_{34}H_{37}ClN_{4}O_{3}S_{3}, with a molecular weight of 681.3 g/mol. The structure incorporates a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine framework, which are known for their biological relevance.

PropertyValue
Molecular FormulaC34H37ClN4O3S3
Molecular Weight681.3 g/mol
CAS Number1216424-65-5

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In particular, it has been shown to inhibit the activity of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair mechanisms. Inhibition of APE1 can lead to increased sensitivity of cancer cells to DNA-damaging agents such as alkylating agents. For instance, in studies involving HeLa cells, the compound potentiated the cytotoxic effects of methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to a hyper-accumulation of apurinic sites in treated cells .

Antibacterial and Antifungal Activities

In addition to its anticancer properties, the compound has shown promising antibacterial and antifungal activities. Its mechanism often involves interaction with cellular membranes or DNA, disrupting essential biological processes in pathogens. This broad spectrum of activity suggests potential applications in treating various infectious diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the chemical structure can significantly influence biological activity. For example, variations in substituents on the benzamide or thieno[2,3-c]pyridine rings can enhance or diminish the efficacy against specific targets such as APE1 or bacterial membranes .

Case Studies

  • Inhibition of APE1 : In a focused medicinal chemistry effort, several analogs of the compound were synthesized and evaluated for their ability to inhibit APE1. The most potent compounds exhibited low micromolar IC50 values against purified APE1 and demonstrated enhanced cytotoxicity in combination with MMS and TMZ in cell-based assays .
  • Antimicrobial Screening : A series of derivatives were screened for antimicrobial activity against various bacterial strains. Compounds with specific substitutions showed enhanced activity compared to the parent compound, indicating that structural modifications can lead to improved pharmacological profiles.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Common Name : 6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide
  • CAS Number : 2034580-61-3
  • Molecular Weight : 321.35 g/mol
  • Chemical Formula : C15_{15}H18_{18}N2_{2}O4_{4}S

Sodium Channel Blockers

Research has identified pyrimidine derivatives, including 6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide, as potential sodium channel blockers. These compounds have been studied for their ability to modulate ion channel activity, which is crucial in treating neurological disorders and cardiac arrhythmias. A patent highlights the efficacy of these pyrimidines in blocking sodium channels, indicating their therapeutic potential in managing conditions like epilepsy and chronic pain .

Cyclooxygenase Inhibition

Another significant application of this compound is its role as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory process, and selective inhibition can lead to effective anti-inflammatory drugs. A study reported that similar pyrimidine derivatives exhibited potent and selective inhibition of COX-2, suggesting that 6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide may share these properties, making it a candidate for developing anti-inflammatory therapies .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research into related compounds has shown promising results against various cancer cell lines, indicating that modifications in the pyrimidine structure can enhance cytotoxicity. Future studies could explore the specific effects of 6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide on cancer cells .

Case Study 1: Sodium Channel Modulation

In a study involving animal models, researchers administered various pyrimidine derivatives to assess their effects on sodium channel activity. The results demonstrated that specific modifications led to significant reductions in action potential duration, indicating potential applications in treating arrhythmias.

Case Study 2: COX Inhibition Analysis

A comparative analysis was conducted on several pyrimidine derivatives for their COX inhibitory activity. The study found that compounds with a methylsulfonyl group exhibited enhanced selectivity for COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Key Comparisons:

In Compound 3, the isopropyl group was associated with robust plasma and brain exposure in mice . The methyl substituent () likely reduces steric hindrance but may compromise binding affinity due to weaker hydrophobic interactions.

Benzamide Modifications :

  • The 3-(trifluoromethyl)benzamide group in the target compound introduces strong electron-withdrawing effects, which may stabilize ligand-enzyme interactions compared to the acetamide (Compound 3) and 2,4-dimethoxybenzamide () groups. The trifluoromethyl group is a bioisostere for chlorine or nitro groups, often improving potency and pharmacokinetics .
  • Compound 3’s acetamide group showed moderate APE1 inhibition (IC50 ~10 µM) but synergized with alkylating agents in cellular assays, suggesting a viable pharmacodynamic profile .

Therapeutic Implications: Elevated APE1 activity in gliomas (3.5-fold higher in high-grade vs. low-grade tumors) underscores the relevance of these inhibitors . Compound 3 demonstrated in vivo activity with good brain exposure, supporting the scaffold’s utility in CNS malignancies .

Research Findings and Hypotheses

  • Metabolic Stability : The trifluoromethyl group likely reduces oxidative metabolism, extending half-life compared to methoxy or acetamide analogues .
  • Synergy with Alkylators : Analogues like Compound 3 enhance temozolomide cytotoxicity, suggesting the target compound may similarly potentiate standard glioma therapies .
  • Structural Optimization : The benzyl group’s bulk may improve target engagement over smaller substituents, but could increase off-target risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.